Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a dihydropyrrolo[2,3-b]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Addition of the Tert-butyl Group: The tert-butyl group is typically introduced via tert-butyl esters or tert-butyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Tert-butyl 3-fluoro-5-methylpiperidine-1-carboxylate
Uniqueness
Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-12(2,3)20-11(19)18-5-4-8-6-9(13(14,15)16)7-17-10(8)18/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAYPTVTUSOZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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